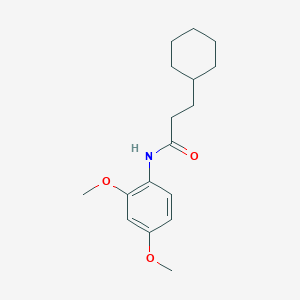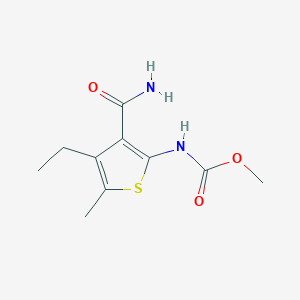
methyl (3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl (3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate is an organic compound with a complex structure that includes a thiophene ring, an aminocarbonyl group, and a carbamate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 3-(aminocarbonyl)-4-ethyl-5-methyl-2-thiophenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
methyl (3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The aminocarbonyl group can be reduced to an amine.
Substitution: The carbamate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Applications De Recherche Scientifique
methyl (3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl (3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(aminocarbonyl)-4-ethyl-5-methyl-2-thiophenecarboxylate
- Ethyl 3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienylcarbamate
Uniqueness
methyl (3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H14N2O3S |
|---|---|
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
methyl N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate |
InChI |
InChI=1S/C10H14N2O3S/c1-4-6-5(2)16-9(7(6)8(11)13)12-10(14)15-3/h4H2,1-3H3,(H2,11,13)(H,12,14) |
Clé InChI |
ZUUNJWYRTBKLHE-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)OC)C |
SMILES canonique |
CCC1=C(SC(=C1C(=O)N)NC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,4-dichlorophenyl)-N-(4-{[3-(2,4-dichlorophenyl)acryloyl]amino}phenyl)acrylamide](/img/structure/B329518.png)
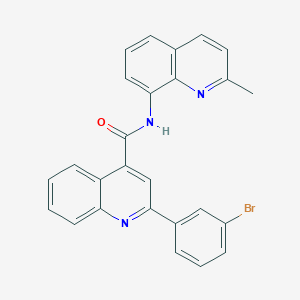
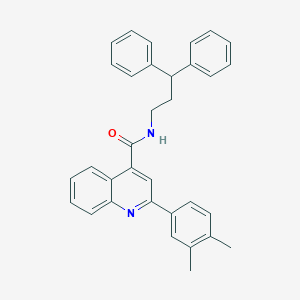
![2-(5-chlorothiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B329523.png)
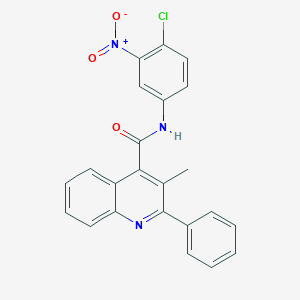
![2,6-BIS[2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL] PYRIDINE-2,6-DICARBOXYLATE](/img/structure/B329528.png)
![1-(4-chlorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B329532.png)
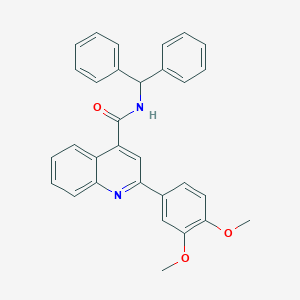



![N,N'-benzene-1,2-diylbis[2-(4-chlorophenyl)acetamide]](/img/structure/B329538.png)

